6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one
Overview
Description
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one is a chemical compound known for its unique structure and properties It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and aldehydes.
Condensation Reaction: The key step involves a condensation reaction between the phenol and the aldehyde in the presence of a suitable catalyst, such as an acid or base.
Cyclization: The intermediate product undergoes cyclization to form the benzofuran ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydrogen atoms on the benzofuran ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of benzofuranone derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one: Unique due to its specific substitution pattern and hydroxyl group.
2-(1-methylethylidene)-1-benzofuran-3(2H)-one: Lacks the hydroxyl group, resulting in different chemical and biological properties.
6-Hydroxy-1-benzofuran-3(2H)-one: Lacks the isopropylidene group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and isopropylidene groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-hydroxy-2-propan-2-ylidene-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6(2)11-10(13)8-4-3-7(12)5-9(8)14-11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQXGIIVNMTXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=C(O1)C=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365145 | |
Record name | 3(2H)-Benzofuranone, 6-hydroxy-2-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88281-13-4 | |
Record name | 3(2H)-Benzofuranone, 6-hydroxy-2-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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